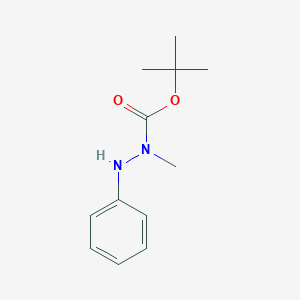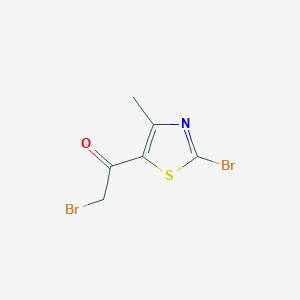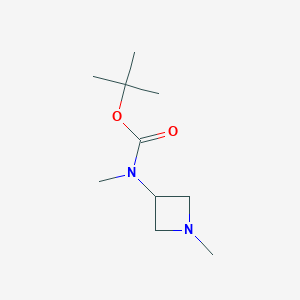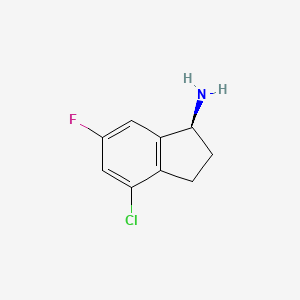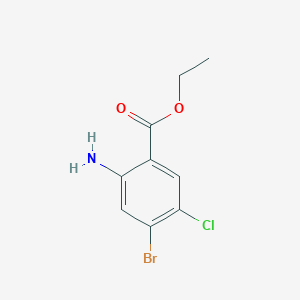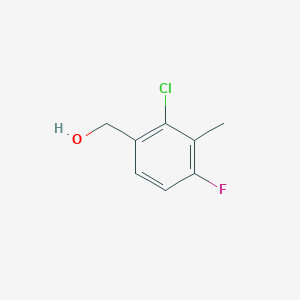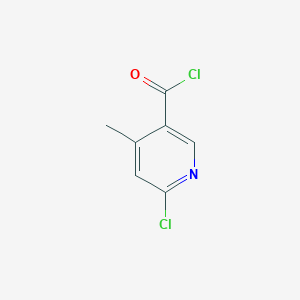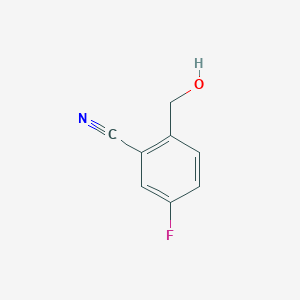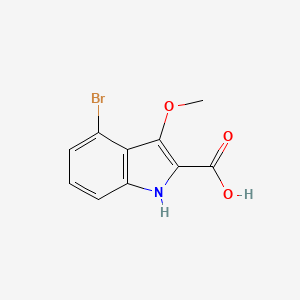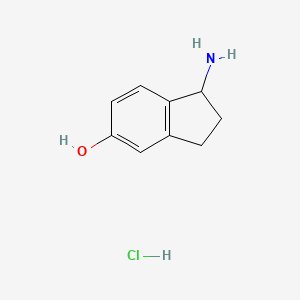
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound that features a pyrazine ring substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of Amino and Chlorine Groups: The amino and chlorine groups are introduced via substitution reactions, often using reagents like ammonia and chlorinating agents.
Addition of the But-3-yn-2-ol Moiety: The final step involves the addition of the but-3-yn-2-ol group through coupling reactions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and chlorine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The but-3-yn-2-ol moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyrazine: Lacks the but-3-yn-2-ol group, making it less versatile in reactions.
2-Methylbut-3-yn-2-ol: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
4-(3-Amino-6-chloropyridin-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a pyridine ring instead of pyrazine, affecting its chemical properties and reactivity.
Uniqueness
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to the combination of the pyrazine ring with the but-3-yn-2-ol moiety, providing a versatile scaffold for further functionalization and applications in various fields.
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-(3-amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |
InChI Key |
BYJZNQOFAVDPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC(=CN=C1N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


